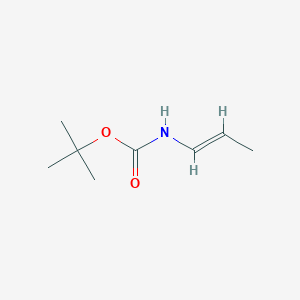

(E)-tert-Butyl prop-1-en-1-ylcarbamate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbamates similar to (E)-tert-Butyl prop-1-en-1-ylcarbamate often involves processes such as Kulinkovich–Szymoniak cyclopropanation, indicating a complex synthesis route that requires careful manipulation of starting materials to achieve the desired product with high purity and yield. For example, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is prepared via an efficient one-pot, two-step telescoped sequence from readily available materials, showcasing the intricacies involved in such chemical syntheses (Wenjie Li et al., 2012).

Molecular Structure Analysis

The molecular structure of carbamates, including (E)-tert-Butyl prop-1-en-1-ylcarbamate, is often analyzed using techniques such as 2D heteronuclear NMR experiments. These analyses provide detailed insights into the atomic arrangement and bonding patterns, crucial for understanding the compound's reactivity and potential applications. For instance, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized, emphasizing the importance of structural analysis in the field of organic chemistry (Younas Aouine et al., 2016).

Chemical Reactions and Properties

Carbamates like (E)-tert-Butyl prop-1-en-1-ylcarbamate participate in various chemical reactions, offering pathways to synthesize novel compounds or modify existing molecules for specific applications. The versatility of carbamates is highlighted by their involvement in reactions such as the synthesis of orthogonally protected boronic acid analogs of aspartic acid, showcasing the utility of carbamates in synthesizing compounds with potential biological activity (Gary K. Hsiao, 1998).

Physical Properties Analysis

The physical properties of carbamates, including melting points, solubility, and crystalline structure, are critical for their application in various domains. Differential scanning calorimetry (DSC) and thermogravimetry (TG) studies, for example, provide essential data on the thermal stability and phase transitions of compounds like (S)-tert-butyl 1-phenylethylcarbamate, which is crucial for their processing and application in material science (J. Zeng et al., 2011).

Chemical Properties Analysis

The chemical properties of carbamates, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are fundamental aspects that influence their utility in synthetic chemistry. For example, the tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc) nitrone equivalents, showcasing the adaptability of carbamates in synthetic applications and their role as building blocks in organic synthesis (Xavier Guinchard et al., 2005).

Wissenschaftliche Forschungsanwendungen

Building Blocks in Organic Synthesis : Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a group to which (E)-tert-Butyl prop-1-en-1-ylcarbamate belongs, are useful in organic synthesis. They can react with organometallics to yield N-(Boc)-protected nitrones, which are valuable intermediates in organic chemistry (Guinchard, Vallée, & Denis, 2005).

Stereochemistry and Hazardous Chemical Disposals : Tert-Butyl 3,7-Dimethylocta-1,6-dien-3-ylcarbamate, a related compound, is utilized for its stereochemistry and potential applications in hazardous chemical disposals (Ichikawa, Kariya, & Hasegawa, 2014).

Isostructural Family of Compounds : (E)-tert-Butyl prop-1-en-1-ylcarbamate is part of an isostructural family of compounds characterized by bifurcated N-HO hydrogen bonds and C-XO halogen bonds, useful for understanding molecular interactions (Baillargeon et al., 2017).

Antiparallel H Bonding of Amides : Its structure demonstrates antiparallel H bonding of amides, leading to columnar stacking, which is significant in the study of molecular structures (Baillargeon, Lussier, & Dory, 2014).

Chiral Amino Carbonyl Compound Synthesis : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate, another derivative, is synthesized via an asymmetric Mannich reaction, demonstrating the compound's utility in producing chiral structures (Yang, Pan, & List, 2009).

Access to Multigram Quantities of Enantiomers : The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a related compound, provides access to large quantities of enantiomers, beneficial in stereoselective synthesis (Xu & Appella, 2006).

Inhibitor Manufacturing : It serves as an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitors, highlighting its pharmaceutical relevance (Li et al., 2012).

Thermodynamic Properties : The enantiomers of tert-butyl 1-phenylethylcarbamate, a similar compound, show specific solid-liquid phase transitions, important for understanding its thermodynamic properties (Zeng et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-prop-1-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCCQCDGGYKLM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-tert-Butyl prop-1-en-1-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)